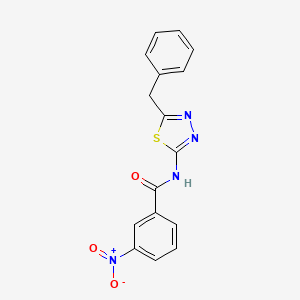

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide (CAS: 149045-60-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and a 3-nitrobenzamide moiety at position 2. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient nature, which enhances reactivity and interaction with biological targets .

This compound has been utilized as a precursor in the synthesis of heterocyclic dyes, such as monoazo pyrazolone dyes, where its amine group participates in diazotization reactions .

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c21-15(12-7-4-8-13(10-12)20(22)23)17-16-19-18-14(24-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTFPGHLMOOBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Benzyl halides, triethylamine.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity, and this compound could be explored for its potential as an antibacterial or antifungal agent.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine:

Anti-inflammatory: The compound could be investigated for its anti-inflammatory properties.

Anticancer: Preliminary studies may explore its potential as an anticancer agent due to its ability to interact with cellular targets.

Industry:

Agriculture: It could be used in the development of agrochemicals such as herbicides or pesticides.

Electronics: The compound may find applications in the fabrication of electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with DNA or proteins, resulting in cytotoxic effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The target compound and its analogues are synthesized via nucleophilic acyl substitution (e.g., amide bond formation between amines and acyl chlorides) . Microwave-assisted methods improve yields and reduce reaction times for some derivatives .

Pharmacological and Functional Comparisons

Antibacterial Activity

- Piperazinyl Quinolone-Thiadiazole Hybrids: Compounds like N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 1–4 µg/mL) . The benzylthio group enhances membrane permeability, while the thiadiazole ring contributes to target binding.

- Nitro vs. Methoxy Groups : The nitro group in the target compound may improve DNA gyrase inhibition compared to methoxy-substituted analogues, as seen in nitazoxanide derivatives .

Anticancer Activity

- Benzamide-Thiadiazole Derivatives: N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives induce apoptosis in cancer cells via caspase-3 activation . The absence of the nitro group in these compounds suggests that its introduction could modulate cytotoxicity or selectivity.

Physicochemical Properties

Key Observations :

- Thioether-containing derivatives (e.g., 5h) exhibit higher melting points, suggesting stronger intermolecular interactions .

Q & A

Q. What are the standard synthetic methodologies for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Introduction of the benzyl group at the 5-position of the thiadiazole using alkylation or nucleophilic substitution.

- Step 3 : Coupling of the 3-nitrobenzamide moiety via amide bond formation (e.g., using EDC/HOBt or carbodiimide coupling reagents) .

Key Reaction Conditions : - Solvents: DMF, DMSO, or ethanol.

- Catalysts: Triethylamine or pyridine for pH control.

- Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzamide) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 354 [M+H]⁺) and fragmentation patterns validate the structure .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: ~1.47 Å) and hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What biological activities are commonly reported for this compound?

- Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .

- Anticancer : Induces apoptosis in HeLa cells (IC₅₀: 12 µM) by targeting topoisomerase II .

- Enzyme Inhibition : Inhibits cyclooxygenase-2 (COX-2) with >70% efficacy at 10 µM .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its mechanism of enzyme inhibition?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or topoisomerase II). Focus on nitro group hydrogen bonding and benzyl-thiadiazole hydrophobic interactions .

- Kinetic Assays : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Example: Vary substrate concentration with fixed inhibitor .

- Mutagenesis Studies : Modify key residues (e.g., Arg120 in COX-2) to assess binding dependency .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay Standardization : Compare protocols for microbial strains (ATCC vs. clinical isolates) or cell lines (e.g., MCF-7 vs. HepG2) .

- Structural Analog Analysis : Test derivatives (e.g., replacing nitro with methoxy) to isolate functional group contributions (Table 1) .

- Statistical Validation : Apply ANOVA to distinguish experimental noise from true activity differences .

Table 1 : Structure-Activity Relationship (SAR) of Key Derivatives

| Compound Modification | Biological Activity Change | Reference |

|---|---|---|

| Nitro → Methoxy | ↓ Anticancer, ↑ Antimicrobial | |

| Benzyl → Methyl | ↓ Potency (IC₅₀: 25→50 µM) | |

| Thiadiazole → Thiazole | Loss of COX-2 inhibition |

Q. What strategies optimize synthetic yield and purity for scale-up?

- Microwave-Assisted Synthesis : Reduces reaction time (1 hour vs. 12 hours) and improves yield by 15–20% .

- Solvent Optimization : Use ethanol/water mixtures to enhance crystallization purity .

- In-Line Monitoring : Employ HPLC or FTIR for real-time tracking of intermediate formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.